molecular formula C23H23ClN6O B2722758 4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881083-01-8

4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2722758
CAS No.: 881083-01-8
M. Wt: 434.93
InChI Key: SHBHEIHAXPXIDR-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, a tert-butyl group, and a 5-chloro-2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule . The pyrazolo[3,4-d]pyrimidin-4-yl ring and the 5-chloro-2-methylphenyl group are aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring and the 5-chloro-2-methylphenyl group could make the compound susceptible to reactions involving aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the pyrazolo[3,4-d]pyrimidin-4-yl and 5-chloro-2-methylphenyl groups could contribute to its stability .

Scientific Research Applications

Anticancer Applications

Pyrazolopyrimidine derivatives have shown promise as anticancer agents through various mechanisms. For instance, a study demonstrated the synthesis of novel pyrazolopyrimidine derivatives exhibiting cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7, by inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016). Another research highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that inhibit cell proliferation and induce apoptosis in cancer cells through the inhibition of Src phosphorylation, a critical pathway in cancer progression (Carraro et al., 2006).

Anti-inflammatory and Antimicrobial Applications

Pyrazolopyrimidines have also been explored for their anti-inflammatory and antimicrobial properties. A study synthesized pyrazolo[1,5-a]pyrimidines that showed significant anti-inflammatory activity without ulcerogenic effects, suggesting their potential as safer anti-inflammatory drugs (Auzzi et al., 1983). Moreover, compounds have been identified with potent antimicrobial activities against bird flu influenza H5N1, highlighting the antiviral capabilities of this class of compounds (Hebishy et al., 2020).

Neurodegenerative and Neuropsychiatric Diseases

Research into pyrazolopyrimidines has extended into neurodegenerative and neuropsychiatric diseases. For example, a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and identified as potent inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Mechanism of Action

Properties

IUPAC Name

4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O/c1-14-5-10-17(24)11-19(14)30-21-18(12-27-30)20(25-13-26-21)28-29-22(31)15-6-8-16(9-7-15)23(2,3)4/h5-13H,1-4H3,(H,29,31)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBHEIHAXPXIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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